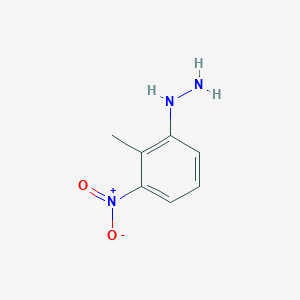

(2-Methyl-3-nitrophenyl)hydrazine

説明

Structure

3D Structure

特性

分子式 |

C7H9N3O2 |

|---|---|

分子量 |

167.17 g/mol |

IUPAC名 |

(2-methyl-3-nitrophenyl)hydrazine |

InChI |

InChI=1S/C7H9N3O2/c1-5-6(9-8)3-2-4-7(5)10(11)12/h2-4,9H,8H2,1H3 |

InChIキー |

KHZUSEASVVTALS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NN |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methyl 3 Nitrophenyl Hydrazine

Established Synthetic Routes to (2-Methyl-3-nitrophenyl)hydrazine

Traditional synthetic pathways to this compound typically involve the diazotization of a corresponding aniline (B41778) precursor followed by a reduction step. wikipedia.org This well-established sequence provides a reliable, albeit sometimes lengthy, route to the target molecule.

The primary precursor for forming the this compound is 2-methyl-3-nitroaniline (B147196). google.com This starting material can be synthesized through various nitration and amination strategies common in aromatic chemistry. The nitro group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. Their positions on the benzene (B151609) ring guide the regioselectivity of subsequent reactions.

The synthesis of the precursor itself can begin with simpler, commercially available compounds. For instance, nitration of m-toluidine (B57737) could be a potential route, though careful control of reaction conditions is necessary to achieve the desired isomer. Another approach could involve the amination of 2-methyl-3-nitrotoluene.

Derivatization strategies focus on creating a suitable leaving group for the subsequent introduction of the hydrazine (B178648) functionality. The most common strategy is the conversion of the amino group of 2-methyl-3-nitroaniline into a diazonium salt. google.comwikipedia.org This is typically achieved by treating the aniline with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. chemicalbook.combyjus.com

The resulting 2-methyl-3-nitrobenzenediazonium ion is a highly reactive intermediate, ready for the next stage of the synthesis. google.com

The introduction of the hydrazine group onto the aromatic ring is most commonly achieved through the reduction of the diazonium salt intermediate. libretexts.org Several reducing agents can be employed for this transformation.

One of the most frequently used methods is reduction with sodium sulfite (B76179) (Na₂SO₃). chemicalbook.comorgsyn.org This reaction proceeds through the formation of an intermediate diazosulfonate, which is then hydrolyzed and further reduced to the corresponding hydrazine. The pH of the reaction medium is a critical parameter and is typically controlled to be between 5 and 6. youtube.com

Another common reducing agent is stannous chloride (SnCl₂) in the presence of a strong acid like concentrated hydrochloric acid. chemicalbook.comgoogle.com This method provides a direct reduction of the diazonium salt to the hydrazine hydrochloride salt, which can then be neutralized to obtain the free hydrazine.

Other reducing agents that have been used for the synthesis of arylhydrazines from diazonium salts include zinc dust and sulfur dioxide. More recently, greener alternatives like L-ascorbic acid have been explored to avoid the use of heavy metals like tin. acs.org

The general mechanism for the reduction of diazonium salts to hydrazines involves a two-electron transfer to the terminal nitrogen of the diazonium group, followed by protonation to form the hydrazine.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents.

Table 1: Key Parameters for Optimization in this compound Synthesis

| Parameter | Importance | Typical Conditions |

| Temperature | Crucial for the stability of the diazonium salt and controlling the rate of reduction. | Diazotization is typically carried out at 0-5 °C. The reduction step may be performed at slightly elevated temperatures, but careful control is needed to prevent decomposition. chemicalbook.comgoogle.com |

| Reaction Time | Sufficient time must be allowed for each step to go to completion. | Diazotization is usually rapid (30-60 minutes). The reduction step can vary from a few hours to overnight. chemicalbook.comgoogle.com |

| Solvent | The solvent must be able to dissolve the reactants and be inert to the reaction conditions. | Aqueous solutions are common for diazotization and reduction with sulfites. google.com Organic solvents may be used in other reduction methods. |

| pH | Critical for the formation and stability of the diazonium salt and for the efficiency of the reducing agent. | Diazotization is performed in strongly acidic conditions. Reduction with sulfites is often carried out in a slightly acidic to neutral pH range. youtube.comgoogle.com |

| Stoichiometry | The molar ratios of the aniline, diazotizing agent, and reducing agent must be carefully controlled. | A slight excess of the diazotizing and reducing agents is often used to ensure complete conversion of the starting material. google.com |

Purification of the final product is typically achieved through recrystallization from a suitable solvent, which helps to remove any unreacted starting materials or byproducts. The choice of solvent for recrystallization depends on the solubility of the this compound and the impurities.

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced synthetic approaches for the preparation of compounds like this compound.

While the traditional synthesis of arylhydrazines primarily relies on stoichiometric reducing agents, catalytic methods are being developed to improve efficiency and reduce waste. For instance, catalytic hydrogenation could be a potential route, although the presence of the nitro group presents a challenge for chemoselectivity.

Palladium-catalyzed cross-coupling reactions have been used for the synthesis of arylhydrazines from aryl halides or triflates and hydrazine. mit.edu While not directly applied to this compound in the reviewed literature, this approach could be adapted. For example, 2-chloro-1-methyl-3-nitrobenzene could potentially be coupled with a protected hydrazine derivative using a palladium catalyst.

Hydrazines themselves have been investigated as catalysts for the reduction of diazonium salts. rsc.org This approach offers a metal-free alternative for certain coupling reactions, though its applicability to the synthesis of this compound would require further investigation.

Modern techniques like microwave-assisted synthesis and flow chemistry are being increasingly employed to enhance the efficiency of organic reactions.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating. mdpi.com This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and the acceleration of catalyzed reactions. thieme-connect.denih.govconicet.gov.ar For the synthesis of this compound, microwave irradiation could potentially be used to accelerate the reduction of the diazonium salt, leading to a more efficient process.

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better temperature control, and easier scalability. researchgate.netpharmablock.com The synthesis of hydrazine derivatives has been successfully demonstrated using flow chemistry. mit.edursc.org For the synthesis of this compound, a flow process could be designed where the diazotization and reduction steps are performed sequentially in a continuous manner. This would allow for precise control over reaction parameters and could lead to higher yields and purity of the final product. pharmablock.com The use of microreactors in flow chemistry can further enhance mass and heat transfer, making the process even more efficient. rsc.org

Solvent-Free or Environmentally Benign Synthetic Protocols

The development of synthetic methodologies for this compound that align with the principles of green chemistry is an area of growing interest, driven by the need to minimize environmental impact and enhance laboratory safety. While specific solvent-free or environmentally benign protocols for the synthesis of this compound are not extensively documented in the literature, general principles of green chemistry can be applied to its plausible synthetic routes. These routes primarily focus on the reduction of a diazonium salt derived from its corresponding aniline, 2-methyl-3-nitroaniline.

The traditional synthesis of arylhydrazines often involves the diazotization of an aniline followed by reduction. Greener approaches to this transformation center on the use of less hazardous reducing agents and the minimization or elimination of organic solvents.

A plausible environmentally benign synthesis of this compound would begin with the diazotization of 2-methyl-3-nitroaniline. biosynth.comguidechem.com This precursor is commercially available and its synthesis typically involves the nitration of 2-methylaniline. The diazotization is conventionally carried out in an aqueous acidic medium using sodium nitrite. To improve the green credentials of this step, the focus would be on waste minimization and recycling of the acidic medium where feasible.

The subsequent reduction of the formed diazonium salt is the key step where significant environmental improvements can be made. Traditional reducing agents like stannous chloride (SnCl₂) can be effective but result in tin-containing waste, which is environmentally problematic. chemicalbook.comstackexchange.com Greener alternatives are therefore sought.

One such alternative is the use of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous medium. prepchem.com This method avoids the use of heavy metal reductants. The reaction proceeds by the addition of the sulfite to the diazonium salt, followed by acidification to yield the hydrazine. The primary byproducts are inorganic salts, which are generally less harmful than heavy metal waste.

Another approach gaining traction is catalytic transfer hydrogenation. This method often employs a metal catalyst and a hydrogen donor, which can be a more benign substance like formic acid or hydrazine itself, sometimes supported on a solid matrix like alumina (B75360). chegg.com Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting reactions under solvent-free or reduced solvent conditions, often leading to shorter reaction times and higher yields. chegg.com While a specific application to this compound is not reported, the reduction of aromatic nitro compounds to anilines using hydrazine hydrate (B1144303) on alumina under microwave irradiation has been demonstrated, suggesting the potential for similar green methodologies in hydrazine synthesis. chegg.com

A hypothetical green synthetic protocol for this compound could, therefore, involve the diazotization of 2-methyl-3-nitroaniline in water, followed by reduction with a less hazardous reducing agent, potentially under microwave irradiation to minimize reaction time and energy consumption. The work-up procedure would ideally involve filtration and washing with water, avoiding the use of organic solvents for extraction and purification.

The following table summarizes a conceptual environmentally benign synthetic approach and compares it with a traditional method for producing arylhydrazines.

| Parameter | Traditional Method (e.g., SnCl₂ Reduction) | Greener Proposed Method (e.g., Sulfite Reduction) |

| Starting Material | 2-Methyl-3-nitroaniline | 2-Methyl-3-nitroaniline |

| Diazotizing Agent | Sodium Nitrite in HCl | Sodium Nitrite in HCl |

| Reducing Agent | Stannous Chloride (SnCl₂) | Sodium Sulfite (Na₂SO₃) |

| Solvent | Aqueous HCl | Water |

| Byproducts | Tin salts | Sodium sulfate |

| Environmental Impact | High (heavy metal waste) | Low |

| Purification | Often requires extraction with organic solvents | Filtration and washing with water |

This table is a conceptual representation and specific yields and reaction conditions would need to be optimized experimentally for the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 3 Nitrophenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is a versatile functional group known for its nucleophilic character and its participation in redox reactions. In (2-Methyl-3-nitrophenyl)hydrazine, its reactivity is modulated by the electronic effects of the methyl and nitro substituents on the aromatic ring.

Nucleophilic Reactivity and Condensation Reactions (e.g., Fischer Indole (B1671886) Synthesis precursors)

The primary nucleophilic reactivity of the hydrazine moiety is centered on the terminal nitrogen atom (β-nitrogen). This nucleophilicity allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones are crucial intermediates in one of the most significant reactions involving phenylhydrazines: the Fischer indole synthesis. wikipedia.orgbyjus.com

The Fischer indole synthesis is a classic method for preparing indoles by treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring system. wikipedia.org

Below is a table illustrating the potential Fischer indole synthesis products from the reaction of this compound with different ketones.

| Ketone | Acid Catalyst | Potential Indole Product(s) |

| Acetone | HCl, H₂SO₄, PPA | 2,7-Dimethyl-6-nitro-1H-indole |

| Propan-2-one | ZnCl₂, BF₃ | 2,7-Dimethyl-6-nitro-1H-indole |

| Butan-2-one | Acetic Acid | A mixture of 2,3,7-trimethyl-6-nitro-1H-indole and 2-ethyl-7-methyl-6-nitro-1H-indole |

| Cyclohexanone | PPA | 6-Nitro-7-methyl-1,2,3,4-tetrahydro-9H-carbazole |

This table represents predicted products based on the established mechanism of the Fischer indole synthesis. PPA stands for polyphosphoric acid.

Studies on related nitrophenylhydrazines have shown that the reaction conditions, particularly the choice of acid catalyst, are crucial for successful indole formation, as harsh conditions can lead to decomposition or polymerization, especially with sensitive nitro-substituted compounds. nih.gov

Oxidation and Reduction Pathways

The hydrazine moiety is susceptible to both oxidation and reduction. Oxidation of phenylhydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diazenes, while stronger oxidation can cleave the N-N bond and lead to the formation of aromatic products and nitrogen gas. In the context of the Fischer indole synthesis, the instability of some intermediates under reflux conditions can be attributed to oxidative decomposition. nih.gov

Reduction of the hydrazine group itself is less common than its oxidation. However, under certain catalytic conditions, the N-N bond can be cleaved.

Electrophilic Substitution on the Nitrogen Atoms

Both nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, making them susceptible to attack by electrophiles. The terminal β-nitrogen is generally more nucleophilic and basic than the α-nitrogen, which is directly attached to the electron-withdrawing phenyl ring. acs.orgresearchgate.net Therefore, reactions such as acylation or alkylation typically occur at the β-nitrogen.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it is a key functional group for various transformations, most notably reduction to an amino group.

Reduction to Amino Groups: Methodologies and Selectivity

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods are available for this conversion, and the choice of reagent is critical to ensure selectivity, especially in a molecule like this compound which also contains a reducible hydrazine moiety.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgyoutube.com This method is generally clean and high-yielding. However, its selectivity can be a concern, as aggressive conditions might also lead to the cleavage of the N-N bond in the hydrazine group.

Metal-Acid Systems: The classic Béchamp reduction using iron filings in acetic or hydrochloric acid is a cost-effective method for large-scale industrial reductions. mdpi.com Other common systems include tin (Sn) or zinc (Zn) in hydrochloric acid. youtube.com These methods are generally selective for the nitro group in the presence of many other functional groups.

Transfer Hydrogenation: Reagents like hydrazine hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel, iron(III) chloride) can serve as a source of hydrogen to selectively reduce the nitro group. This method avoids the need for high-pressure hydrogenation equipment.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of nitro groups under milder conditions.

The following table summarizes various reagents for the reduction of the nitro group and their general applicability.

| Reagent/System | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | RT, 1-4 atm H₂ | Highly efficient; may cause hydrogenolysis of the N-N bond under harsh conditions. |

| Fe / HCl or Acetic Acid | Reflux | Generally selective for the nitro group. A classic, cost-effective method. mdpi.com |

| Zn / HCl | RT to mild heating | Effective and often selective. |

| SnCl₂ / HCl | RT to mild heating | A mild and selective method, tolerant of many functional groups. youtube.com |

| Hydrazine hydrate / Catalyst (e.g., Fe-C) | RT to reflux | Good for selective reduction, avoids high-pressure H₂. |

The product of this reduction, (3-amino-2-methylphenyl)hydrazine, is a bifunctional molecule with two different nucleophilic sites (the amino group and the hydrazine moiety), making it a valuable precursor for the synthesis of various heterocyclic compounds.

Participation in Intramolecular Cyclization Reactions

The nitro group can participate in intramolecular cyclization reactions, often after being reduced to an amino group. The resulting diamine derivative of this compound, (3-amino-2-methylphenyl)hydrazine, is primed for such reactions. The adjacent amino and hydrazine groups can react with a suitable two-carbon electrophile (or a one-carbon electrophile that can be oxidized) to form a benzotriazine ring system.

For instance, reaction with nitrous acid could potentially lead to the formation of a triazole ring fused to the benzene (B151609) ring. Furthermore, condensation of the ortho-amino-phenylhydrazine intermediate with carboxylic acids or their derivatives could lead to the formation of substituted benzimidazoles or other fused heterocycles. Studies on related non-activated 3-nitropyridines have shown that they can react with nucleophiles to yield substitution products, which can then undergo further cyclizations. sciforum.net

Reactivity of the Methyl Group and Aromatic Ring

The reactivity of this compound is characterized by the combined electronic effects of its substituents. The hydrazine group (-NHNH₂) and the methyl group (-CH₃) are electron-donating, activating the ring towards electrophilic attack, while the nitro group (-NO₂) is strongly electron-withdrawing and deactivating.

Side-Chain Functionalization Strategies at the Methyl Position

The methyl group attached to the aromatic ring presents an opportunity for various side-chain functionalization reactions. Standard strategies applicable to benzylic positions can be employed, although the presence of the nitro and hydrazine groups can influence reaction conditions and outcomes.

Common approaches to functionalizing the methyl group include:

Free Radical Halogenation: Under UV light or with a radical initiator, the methyl group can be halogenated, typically with N-bromosuccinimide (NBS), to form a benzylic halide. This intermediate is a versatile precursor for introducing other functional groups via nucleophilic substitution.

Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid. However, milder or more selective reagents are often necessary to avoid undesired oxidation of the sensitive hydrazine group.

A notable application involving the modification of the ethylamine (B1201723) side chain attached to a (2-methyl-3-nitrophenyl) core is in the synthesis of pharmaceutical intermediates. For instance, N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine serves as a key intermediate in the preparation of Ropinirole, a dopamine (B1211576) agonist. pharmaffiliates.com This highlights how the core structure can be elaborated through reactions on a side chain to build more complex molecules.

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring

Electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of the three substituents. The outcome of such reactions depends on which group's influence predominates.

Hydrazine Group (-NHNH₂): This group is analogous to an amino group (-NH₂) and is a strong activating, ortho-, para-director. minia.edu.eglibretexts.org It strongly enhances the nucleophilicity of the ring at positions C4 and C6.

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-director due to inductive effects and hyperconjugation. libretexts.orgchemguide.co.uk It directs incoming electrophiles to positions C4 and C6 (relative to itself, as C1 is the methyl-substituted carbon).

Nitro Group (-NO₂): This is a powerful deactivating, meta-director due to its strong electron-withdrawing resonance and inductive effects. minia.edu.egchemguide.co.uk It directs incoming electrophiles to position C5.

The competition between these directing effects determines the position of substitution. The strongly activating hydrazine group is expected to have the most significant influence, making the C4 and C6 positions the most likely sites for electrophilic attack. The deactivating effect of the nitro group makes the entire ring less reactive than benzene, but the activating hydrazine group counteracts this to a degree. lumenlearning.com

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Ring Position | Effect of -NHNH₂ (at C1) | Effect of -CH₃ (at C2) | Effect of -NO₂ (at C3) | Combined Effect Prediction |

|---|---|---|---|---|

| C4 | Para (Strongly Activating) | Ortho (Weakly Activating) | Ortho (Deactivating) | Highly Favored |

| C5 | Meta (Activating) | Meta (Activating) | Meta (Deactivating) | Possible, but less favored |

| C6 | Ortho (Strongly Activating) | Para (Weakly Activating) | Ortho (Deactivating) | Highly Favored |

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. This involves studying reaction rates and identifying transient species like intermediates and transition states.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, offering insight into the factors that control chemical transformations. For hydrazines, these studies often involve measuring the rate of reaction with various electrophiles.

The kinetics of reactions involving amines and hydrazines with electrophiles like benzhydrylium ions have been investigated using techniques such as UV-vis spectroscopy, including stopped-flow and laser-flash methods. researchgate.net Such studies allow for the determination of second-order rate constants (k₂) which can be used to calculate nucleophilicity parameters (N). researchgate.netacs.org While methyl groups attached directly to the hydrazine nitrogen atoms can influence reactivity, the substituents on the aromatic ring also play a critical role by modulating the nucleophilicity of the hydrazine. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to decrease the nucleophilicity of the hydrazine moiety, and thus slow down its reaction rate with electrophiles compared to a non-nitrated analogue. Kinetic models for the decomposition and combustion of hydrazine-based fuels also provide insight into reaction pathways, which often involve radical mechanisms and are studied over wide temperature and pressure ranges. mdpi.com

Table 2: Representative Kinetic Data for Hydrazine Reactions This table illustrates the type of data obtained from kinetic studies, showing how reactivity changes with the electrophile. The values are illustrative for demonstrating the concept.

| Hydrazine Derivative | Electrophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|---|---|

| Phenylhydrazine | Malachite Green | Acetonitrile (B52724) | 1.2 x 10³ |

| Phenylhydrazine | Crystal Violet | Acetonitrile | 8.5 x 10² |

| 4-Nitrophenylhydrazine | Malachite Green | Acetonitrile | 5.0 x 10¹ |

| This compound | Malachite Green | Acetonitrile | (Expected to be low due to -NO₂) |

Identification of Reaction Intermediates and Transition States

A cornerstone reaction for phenylhydrazines is the Fischer indole synthesis, which converts a phenylhydrazine and an aldehyde or ketone into an indole heterocycle under acidic conditions. wikipedia.orgtestbook.com The mechanism of this reaction has been studied extensively and involves several well-characterized intermediates and a key transition state. byjus.commdpi.com

The accepted mechanism proceeds through the following stages:

Phenylhydrazone Formation: The initial reaction between this compound and a carbonyl compound forms a phenylhydrazone intermediate. byjus.com

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. wikipedia.orgmdpi.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement. This is the crucial bond-forming step and proceeds through a high-energy cyclic transition state where the N-N bond is partially broken and a new C-C bond is partially formed. byjus.comyoutube.com

Cyclization and Elimination: The resulting diimine intermediate rearomatizes and then undergoes an intramolecular cyclization to form an aminoindoline (or aminal) intermediate. wikipedia.orgmdpi.com Finally, acid-catalyzed elimination of ammonia yields the aromatic indole product. byjus.com

In electrophilic aromatic substitution, the key reaction intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com The transition state leading to this intermediate is the highest energy point on the reaction coordinate for that step, representing the configuration where the electrophile is partially bonded to the aromatic ring, and the ring's aromaticity is partially disrupted. masterorganicchemistry.comyoutube.com

Applications of 2 Methyl 3 Nitrophenyl Hydrazine in Advanced Organic Synthesis

As a Precursor in Heterocyclic Synthesis

The presence of the hydrazine (B178648) functional group in (2-Methyl-3-nitrophenyl)hydrazine makes it an ideal precursor for the synthesis of numerous nitrogen-containing heterocycles. The adjacent methyl and nitro groups offer steric and electronic influences that can be exploited to control regioselectivity and reactivity in cyclization reactions.

Synthesis of Indole (B1671886) Derivatives and Analogues via Fischer Indole Synthesis

The Fischer indole synthesis is a renowned chemical reaction that facilitates the production of the aromatic heterocycle indole from a substituted phenylhydrazine (B124118) and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. scribd.com Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic synthesis. scribd.comsigmaaldrich.com

In this context, this compound is a valuable substrate. The reaction commences with the condensation of the hydrazine with an aldehyde or ketone to form the corresponding (2-methyl-3-nitrophenyl)hydrazone. Subsequent treatment with an acid catalyst, which can be a Brønsted acid like hydrochloric acid (HCl) or a Lewis acid such as zinc chloride (ZnCl₂), initiates a cascade of events. scribd.com The hydrazone isomerizes to its enamine tautomer, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement. The resulting intermediate then cyclizes and eliminates ammonia (B1221849) to furnish the final indole ring system, which is energetically favored due to its aromaticity. scribd.com

The substitution pattern of this compound leads to the formation of 7-methyl-6-nitroindoles. The specific substituents on the final indole product are determined by the choice of the initial carbonyl compound. This method provides a direct route to indoles bearing a nitro group, which can be a useful handle for further synthetic transformations.

| Carbonyl Reactant | Acid Catalyst | Resulting Indole Derivative |

| Acetone | Polyphosphoric Acid (PPA) | 2,7-Dimethyl-6-nitro-1H-indole |

| Cyclohexanone | Acetic Acid | 6-Methyl-5-nitro-1,2,3,4-tetrahydrocarbazole |

| Pyruvic acid | Ethanolic HCl | 7-Methyl-6-nitro-1H-indole-2-carboxylic acid |

This table represents hypothetical, yet chemically plausible, outcomes of the Fischer indole synthesis starting with this compound and various carbonyl compounds, based on established principles of the reaction.

Formation of Pyrazoles, Pyridazines, and Other Nitrogen-Containing Heterocycles

The reactivity of the hydrazine group extends beyond indole synthesis, enabling the construction of other important heterocyclic scaffolds like pyrazoles and pyridazines.

Pyrazoles: These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, can be readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.orgnumberanalytics.com This approach is often referred to as the Knorr pyrazole (B372694) synthesis. wikipedia.org When this compound is reacted with a 1,3-diketone or a related synthon, it leads to the formation of 1-(2-Methyl-3-nitrophenyl)pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution on the pyrazole ring at positions 3 and 5 is dictated by the R groups of the 1,3-dicarbonyl compound.

| 1,3-Dicarbonyl Compound | Reaction Conditions | Resulting Pyrazole Derivative |

| Acetylacetone (2,4-pentanedione) | Acetic Acid, Reflux | 3,5-Dimethyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazole |

| Dibenzoylmethane | Ethanolic KOH | 1-(2-Methyl-3-nitrophenyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) | Toluene, p-TsOH, Dean-Stark | 3-Methyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazol-5(4H)-one |

This table illustrates potential pyrazole products from the reaction of this compound with various 1,3-dicarbonyl compounds, reflecting common synthetic methodologies.

Pyridazines: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. Their synthesis can be achieved through the cyclocondensation of hydrazines with 1,4-dicarbonyl compounds, γ-ketoacids, or their derivatives. sci-hub.senih.govmdpi.comacs.org Reacting this compound with such precursors under appropriate conditions results in the formation of N-(2-Methyl-3-nitrophenyl) substituted pyridazines or pyridazinones. For instance, reaction with a γ-ketoacid would yield a dihydropyridazinone, which can be subsequently oxidized to the aromatic pyridazinone. These heterocyclic cores are prevalent in medicinal chemistry. nih.govacs.org

Annelation Reactions Leading to Fused Heterocyclic Systems

Annelation, the process of building a new ring onto an existing one, is a key strategy in the synthesis of complex polycyclic molecules. The reactions of this compound are prime examples of this principle, leading to fused heterocyclic systems.

The Fischer indole synthesis, as described previously, is a classic annelation reaction where an indole ring is fused to the benzene (B151609) ring of the starting phenylhydrazine. When the carbonyl partner is cyclic, such as 2-methylcyclohexanone, the reaction yields a tetracyclic system known as a carbazole, specifically a derivative of tetrahydrocarbazole. sigmaaldrich.comnih.gov

Furthermore, the pyridazine (B1198779) and pyrazole derivatives synthesized from this compound can be designed with additional functional groups that allow for subsequent annelation reactions. For example, a pyridazine derivative could be further elaborated to form a pyridopyridazine, a class of compounds with noted biological activities. sci-hub.se These multi-step sequences, starting from this compound, underscore its utility in constructing intricate, fused heterocyclic architectures.

As a Building Block for Complex Aromatic Structures

Beyond its role in forming heterocyclic rings, this compound is a valuable building block for assembling complex aromatic structures. The key to this utility lies in the chemical versatility of its functional groups, particularly the nitro group.

Formation of Substituted Anilines and Phenylenediamines through Nitro Group Transformation

The reduction of an aromatic nitro group to an amine (an aniline) is a fundamental and highly reliable transformation in organic synthesis. wikipedia.orglibretexts.org This reaction dramatically alters the electronic properties of the aromatic ring, converting an electron-withdrawing nitro group into an electron-donating amino group, which opens up new avenues for further functionalization. nih.gov

The nitro group of this compound can be readily reduced to an amino group, yielding (2-Methyl-3-aminophenyl)hydrazine, using a variety of standard reducing agents. libretexts.orgbeilstein-journals.org This transformation is highly efficient and chemoselective, often leaving the hydrazine moiety intact under controlled conditions.

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Ethanol, Room Temperature | (2-Methyl-3-aminophenyl)hydrazine |

| Fe, HCl | Ethanol/Water, Reflux | (2-Methyl-3-aminophenyl)hydrazine |

| SnCl₂, HCl | Concentrated HCl, 0 °C to RT | (2-Methyl-3-aminophenyl)hydrazine |

| Trichlorosilane (HSiCl₃), Et₃N | Dichloromethane, 0 °C to RT | (2-Methyl-3-aminophenyl)hydrazine |

This table presents established methods for the reduction of aromatic nitro compounds, which are applicable to this compound.

The resulting aminohydrazine is a precursor to substituted phenylenediamines. For instance, reductive cleavage of the N-N bond in the hydrazine group, which can be achieved through catalytic hydrogenation under more forcing conditions, would lead to 2-methylbenzene-1,3-diamine. These diamines are important building blocks for polymers, dyes, and pharmaceutically active compounds.

Construction of Biaryl and Polyaryl Compounds

The synthesis of biaryls, compounds containing two aryl rings linked by a single bond, is a major focus of modern organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comfiveable.me this compound can be elaborated into intermediates suitable for biaryl construction.

A common strategy involves the conversion of the aniline (B41778), derived from the reduction of the nitro group as described above, into a more reactive species for cross-coupling reactions. The primary amino group of the resulting 2-methyl-3-aminophenyl derivative can be transformed into a diazonium salt. This diazonium salt can then participate in a Gomberg-Bachmann reaction, a radical-mediated arylation, to form a biaryl compound. wikipedia.orgnih.gov

Alternatively, and more commonly in modern synthesis, the aniline can be converted into an aryl halide or triflate. This is typically achieved via a Sandmeyer reaction following diazotization. The resulting aryl halide is an excellent coupling partner in a variety of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (using an arylboronic acid) or the Stille coupling (using an organostannane), to form unsymmetrical biaryls with high efficiency and functional group tolerance. sci-hub.senih.govlibretexts.orgwikipedia.org This multi-step process leverages the initial structure of this compound to ultimately forge carbon-carbon bonds between aromatic rings, creating complex biaryl and, by extension, polyaryl systems.

Role in the Synthesis of Specialty Organic Compounds

This compound is a versatile chemical intermediate whose structural features—a hydrazine moiety, a nitro group, and a methyl group on a phenyl ring—make it a valuable precursor in the synthesis of a variety of specialty organic compounds. The reactivity of the hydrazine group, in particular, allows for the construction of several key heterocyclic systems, while the nitro and methyl groups can be chemically modified to tune the properties of the final molecules. This section explores its application in creating advanced intermediates for agrochemicals and dyes, as well as its role as a precursor for ligands and coordination complexes.

Advanced Intermediates for Agrochemical and Dye Synthesis (excluding final product details)

The core structure of this compound is a key building block for heterocyclic compounds that form the backbone of many agrochemicals and dyes. The synthesis of these intermediates primarily involves the reaction of the hydrazine functional group with carbonyl compounds or other reactive species to form stable ring systems.

One of the most significant applications of arylhydrazines is in the Fischer indole synthesis , a classic and widely used method for preparing indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. For this compound, this reaction would proceed through the formation of a hydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a substituted indole. The resulting nitro- and methyl-substituted indole ring is a common motif in various biologically active molecules. For instance, the reaction with different ketones can lead to a variety of substituted indoles, as illustrated in the following table.

| Ketone Reactant | Resulting Indole Intermediate Core Structure |

| Acetone | 2,4-Dimethyl-7-nitro-1H-indole |

| Cyclohexanone | 1,2,3,4-Tetrahydro-5-methyl-8-nitrocarbazole |

| Pyruvic acid | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid |

Another critical class of heterocyclic compounds synthesized from hydrazines are pyrazoles . Pyrazoles and their derivatives are known to be important pharmacophores in agrochemical research, exhibiting herbicidal and insecticidal properties. scholarsresearchlibrary.comnih.gov The synthesis is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound can be reacted with various β-diketones to yield 1-(2-methyl-3-nitrophenyl)-substituted pyrazoles. The substituents on the pyrazole ring can be varied depending on the choice of the dicarbonyl compound.

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Intermediate Core Structure |

| Acetylacetone | 3,5-Dimethyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazole |

| Ethyl acetoacetate | 3-Methyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | 3,5-Diphenyl-1-(2-methyl-3-nitrophenyl)-1H-pyrazole |

The resulting pyrazole intermediates, containing the 2-methyl-3-nitrophenyl moiety, are valuable for further functionalization in the development of new agrochemicals and dyes. researchgate.net

Precursors for Ligands and Coordination Complexes

The hydrazine group in this compound serves as a key functional handle for the synthesis of various ligands capable of forming coordination complexes with metal ions. These ligands are of interest in areas such as catalysis, materials science, and analytical chemistry.

One common approach is the synthesis of Schiff base ligands . These are typically formed by the condensation of the hydrazine with an aldehyde or a ketone. The resulting Schiff base can act as a bidentate or multidentate ligand, coordinating to metal ions through the nitrogen atoms. The presence of the nitro group on the phenyl ring can influence the electronic properties of the resulting complex.

For example, the reaction of this compound with salicylaldehyde (B1680747) would produce a Schiff base ligand that can coordinate with transition metal ions like Cu(II), Ni(II), or Co(II) to form stable complexes. The general structure of such a ligand is shown below.

Table of Potential Schiff Base Ligand Formation

| Carbonyl Compound | Resulting Ligand Type | Potential Coordinating Atoms |

|---|---|---|

| Salicylaldehyde | Bidentate | N, O |

| 2-Acetylpyridine | Bidentate | N, N |

Furthermore, this compound can be used to synthesize pyrazolone-based ligands . As mentioned previously, the reaction with β-ketoesters like ethyl acetoacetate yields a pyrazolone (B3327878) derivative. scholarsresearchlibrary.com This pyrazolone can exist in different tautomeric forms and can act as a versatile bidentate ligand, coordinating to metal ions through its oxygen and nitrogen atoms. thermofisher.com These types of ligands have been shown to form stable complexes with a wide range of metals, including lanthanides and actinides.

The coordination complexes formed from ligands derived from this compound exhibit diverse geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. The electronic and steric effects of the methyl and nitro substituents on the phenyl ring can fine-tune the properties of these coordination complexes, making them suitable for various specialized applications.

Theoretical and Computational Studies of 2 Methyl 3 Nitrophenyl Hydrazine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's stability and reactivity. Computational methods provide a quantitative description of these features.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are standard approaches for elucidating the electronic properties of molecules like (2-Methyl-3-nitrophenyl)hydrazine. unipd.it Methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G*) are often employed to achieve a balance between accuracy and computational cost. nih.gov

These calculations provide detailed information on:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net For nitrophenylhydrazine (B1144169) derivatives, the HOMO is typically localized on the hydrazine (B178648) and phenyl ring, while the LUMO is often centered on the electron-withdrawing nitro group.

Charge Distribution: Analysis of the atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, reveals the distribution of electron density across the molecule. researchgate.net In this compound, the nitro group's oxygen atoms and the hydrazine's nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon and nitrogen atoms bear partial positive charges. This charge polarization is crucial for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this molecule, the area around the nitro group would be strongly electronegative (typically colored red), indicating a site susceptible to electrophilic attack, whereas the hydrazine moiety's hydrogens would be electropositive (blue), marking sites for nucleophilic interaction.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents theoretical data based on typical results for similar compounds from DFT calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical stability and reactivity. researchgate.net |

| Dipole Moment | ~4.5 D | Indicates significant molecular polarity. researchgate.net |

| Electrophilicity Index (ω) | ~3.9 eV | Measures the global electrophilic nature of the molecule. researchgate.net |

The three-dimensional structure of this compound is not static. Rotation around single bonds leads to different conformers with varying energies.

Conformational Isomers: Computational studies on the closely related 2-methyl-3-nitrophenyl isocyanate have shown the existence of stable cis and trans conformers, defined by the relative orientation of the functional group (isocyanate or, in this case, hydrazine) and the adjacent methyl group. nih.govresearchgate.net A similar conformational landscape is expected for this compound, with the relative stability of the conformers determined by steric hindrance and intramolecular interactions. The trans conformer, where the bulky hydrazine and methyl groups are on opposite sides of the phenyl ring plane, is often more stable. nih.gov

Non-Covalent Interactions: NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as charge delocalization from lone pair orbitals of the hydrazine nitrogen and nitro oxygen atoms into antibonding orbitals of the phenyl ring (e.g., n→σ* or n→π*). researchgate.netmdpi.com These interactions play a subtle but important role in dictating conformational preferences.

Prediction of Spectroscopic Properties

Computational chemistry can simulate various types of spectra, providing valuable data for identifying and characterizing the molecule. numberanalytics.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, researchers can obtain theoretical spectra that aid in the assignment of experimental signals. nih.gov For instance, the protons of the methyl group and the aromatic ring would have distinct predicted shifts based on their electronic environment.

IR Spectroscopy: The simulation of infrared (IR) spectra is achieved through frequency analysis. nih.gov The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, characteristic frequencies would include N-H stretching vibrations from the hydrazine group, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C=C vibrations from the aromatic ring. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). numberanalytics.com The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions within the conjugated phenyl ring system and n→π* transitions involving the lone pairs of the hydrazine and nitro groups. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table is a representation of typical data obtained from computational simulations.

| Spectroscopy | Predicted Feature | Assignment |

| ¹H NMR | δ 2.4-2.6 ppm | -CH₃ protons |

| δ 3.5-4.5 ppm | -NH₂ protons | |

| δ 7.0-8.0 ppm | Aromatic protons | |

| IR | 3300-3450 cm⁻¹ | N-H stretching (hydrazine) |

| 1520-1560 cm⁻¹ | Asymmetric NO₂ stretching | |

| 1330-1360 cm⁻¹ | Symmetric NO₂ stretching | |

| UV-Vis | ~240 nm | π→π* transition |

| ~360 nm | n→π* transition |

A full vibrational analysis provides more than just the IR spectrum. It confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and allows for the calculation of important thermochemical properties. mdpi.com By computing the partition functions based on the vibrational, rotational, and translational motions, it is possible to determine thermodynamic quantities such as:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

These values are essential for predicting the relative populations of different conformers at a given temperature and for understanding the thermodynamics of potential reactions. For example, the calculated Gibbs free energy difference between conformers can reveal their equilibrium ratio. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods are invaluable for exploring the mechanisms of chemical reactions. For this compound, several reaction types could be modeled.

Reaction Mechanisms: A common reaction for this class of compounds is the reduction of the nitro group to an amine, a key step in the synthesis of more complex heterocyclic molecules like triazinyl radicals. acs.org Another important reaction involves the hydrazine moiety, which can act as a nucleophile in condensation reactions. nih.govresearchgate.net

Transition State Theory: Computational chemists can map the potential energy surface of a reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. By characterizing the TS structure and its vibrational frequencies (which include a single imaginary frequency corresponding to the reaction motion), the activation energy (the energy barrier for the reaction) can be calculated. mdpi.com

Kinetics Prediction: The activation energy is a primary determinant of the reaction rate. By applying transition state theory, it is possible to predict rate constants and understand how factors like temperature and solvent might influence the reaction kinetics, providing a comprehensive picture of the molecule's chemical reactivity. mdpi.com For example, modeling the reaction of this compound with an aldehyde would involve calculating the energy profile for the initial nucleophilic attack, subsequent dehydration, and formation of the corresponding hydrazone.

Computational Elucidation of Reaction Mechanisms

No published studies were identified that computationally model the reaction mechanisms of this compound. Research on other hydrazine derivatives, such as those involving ozonation or thermal decomposition, has been conducted, but these findings cannot be directly and accurately extrapolated to the title compound without dedicated computational analysis. nih.govsciforum.net

Energy Barriers and Reaction Rates Prediction

Similarly, the scientific literature lacks predictions of energy barriers and reaction rates for reactions involving this compound. Such predictions require specific quantum chemical calculations that have not been reported for this molecule. sciforum.net

Structure-Reactivity Relationship Studies

The relationship between the structure of this compound and its chemical reactivity has not been quantitatively explored in the available literature.

Quantitative Structure-Activity Relationships (QSAR) for its role in synthesis

QSAR models are powerful tools for predicting the biological activity or chemical reactivity of compounds. chemicalbook.commdpi.comresearchgate.net However, no QSAR studies have been published that focus on the role of this compound in synthesis. Developing a QSAR model requires a dataset of related compounds and their measured activities, which is not available for this specific synthetic application.

Hammett and Taft Equation Analyses for Substituent Effects

The Hammett and Taft equations are fundamental in physical organic chemistry for understanding the electronic and steric effects of substituents on reaction rates. pharmaffiliates.comchemicalbook.com An analysis of this compound using these equations would require experimental kinetic data for a series of related reactions, which has not been reported. Therefore, no Hammett or Taft parameters specific to the substituents of this compound in relevant reaction series could be found.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Methyl 3 Nitrophenyl Hydrazine

Chromatographic Separations

Chromatographic techniques are essential for separating (2-Methyl-3-nitrophenyl)hydrazine from impurities and by-products. These methods provide a detailed assessment of the compound's purity and can be used to isolate specific components for further analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. A typical HPLC method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the separation of a wide range of potential impurities with varying polarities.

Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic and hydrazine (B178648) functional groups provide strong chromophores. The wavelength for detection would be set at the maximum absorbance of this compound to achieve the highest sensitivity. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For accurate quantification, a reference standard of known purity is required.

Table 1: Illustrative HPLC Purity Profile for this compound

| Peak ID | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 3.5 | 0.15 | Highly polar impurity |

| 2 | 5.8 | 0.30 | Isomeric impurity (e.g., (4-Methyl-3-nitrophenyl)hydrazine) |

| 3 | 8.2 | 99.5 | This compound |

| 4 | 10.1 | 0.05 | Less polar by-product |

Note: This data is representative and actual results may vary based on the specific HPLC conditions and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

The synthesis of this compound may result in the formation of volatile by-products. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the identification and quantification of these volatile impurities. researchgate.netresearchgate.net For GC analysis, the compound may require derivatization to increase its volatility and thermal stability, although direct injection may be possible depending on the instrument parameters. researchgate.net A common derivatization agent is acetone, which reacts with the hydrazine to form a more stable azine derivative. researchgate.net

The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed mass spectra of each component, allowing for their identification by comparing the fragmentation patterns to spectral libraries or by interpretation.

Table 2: Potential Volatile By-products in this compound Synthesis Detectable by GC-MS

| By-product | Potential Origin | Characteristic m/z Fragments |

| 2-Methyl-3-nitroaniline (B147196) | Reduction of starting material | 152, 122, 106, 77 |

| o-Nitrotoluene | Starting material impurity | 137, 120, 91, 65 |

| Acetone azine | Derivatization product | 112, 97, 56 |

Note: The listed m/z fragments are based on typical electron ionization mass spectra.

Preparative Chromatography for Isolation of Related Compounds

When unknown impurities are detected during purity profiling, preparative chromatography is employed to isolate them in sufficient quantities for structural elucidation. This technique utilizes larger columns and higher flow rates than analytical HPLC to process larger sample volumes. The fractions corresponding to the impurity peaks are collected, and the solvent is evaporated to yield the isolated compound. These isolated impurities can then be subjected to further spectroscopic analysis, such as NMR and HRMS, to determine their exact structure.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of this compound and the identification of its impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)

While one-dimensional NMR (¹H and ¹³C) provides fundamental structural information, advanced NMR techniques offer deeper insights.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system like this compound. ugm.ac.id

COSY establishes proton-proton couplings, revealing the connectivity of adjacent protons in the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and confirming the substitution pattern on the aromatic ring. ugm.ac.id

Solid-State NMR (ssNMR): For the analysis of the compound in its solid, crystalline form, ssNMR can provide information about the molecular conformation and packing in the solid state. mdpi.comnih.gov This can be particularly useful for studying polymorphism, which can affect the physical properties of the compound. While less common for routine analysis, it is a powerful research tool. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the elemental composition with high accuracy (typically <5 ppm mass error). nih.gov This is a definitive method for confirming the molecular formula of this compound and any isolated impurities.

Furthermore, HRMS provides high-resolution fragmentation data. By analyzing the exact masses of the fragment ions produced in the mass spectrometer, detailed information about the molecule's structure can be deduced. The fragmentation pattern of nitrophenylhydrazines is influenced by the nitro and hydrazine groups, as well as the methyl substituent. researchgate.net Common fragmentation pathways include the loss of small neutral molecules like NO, NO₂, and NH₂NH₂. researchgate.netnih.gov

Table 3: Expected HRMS Data for this compound (C₇H₉N₃O₂)

| Ion | Calculated Exact Mass | Observed Exact Mass (example) | Mass Difference (ppm) | Possible Fragmentation Pathway |

| [M+H]⁺ | 168.0768 | 168.0771 | 1.8 | Protonated molecular ion |

| [M-NO]⁺ | 138.0815 | 138.0812 | -2.2 | Loss of nitric oxide |

| [M-NO₂]⁺ | 122.0866 | 122.0869 | 2.5 | Loss of nitrogen dioxide |

| [C₆H₅N₂]⁺ | 105.0447 | 105.0450 | 2.9 | Loss of CH₃ and NO₂ |

Note: This table presents hypothetical but realistic HRMS data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. For this compound, these methods would provide a unique vibrational fingerprint, allowing for its identification and the assessment of its purity.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrational modes would include:

N-H Stretching: The hydrazine (-NH-NH₂) moiety would exhibit characteristic stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The primary amine (-NH₂) group usually shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) shows a single band.

NO₂ Stretching: The nitro group (-NO₂) is a strong absorber in the IR spectrum. Asymmetric and symmetric stretching vibrations are expected to appear around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl (-CH₃) group would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibrations for the hydrazine group would be found in the 1580-1650 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the nitro group and the C=C stretching of the aromatic ring would likely produce strong Raman signals.

While a detailed vibrational analysis based on experimental data for this compound cannot be presented, theoretical studies on similar molecules, such as 2-methyl-3-nitrophenyl isocyanate, have utilized Density Functional Theory (DFT) calculations to predict vibrational frequencies. nih.gov A similar computational approach for this compound would be invaluable for assigning experimentally observed IR and Raman bands.

Table 1: Expected Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (-NH-NH₂) | N-H Stretching | 3200 - 3400 |

| N-H Bending | 1580 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Symmetric Stretching | 1335 - 1370 | |

| Phenyl Ring | C-H Stretching | > 3000 |

| C=C Stretching | 1450 - 1600 | |

| Methyl (-CH₃) | C-H Stretching | < 3000 |

Note: This table is based on established group frequencies and does not represent experimental data for the title compound.

X-ray Crystallography for Solid-State Structure Elucidation

To perform single crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the atomic positions can be determined.

For this compound, a single crystal study would reveal:

The planarity or torsion of the phenyl ring with respect to the hydrazine and nitro substituents.

The precise bond lengths of the N-N, N-C, C-C, N-O, and C-H bonds.

The bond angles within the aromatic ring and the substituent groups.

The presence and geometry of any intramolecular hydrogen bonds, for instance, between the hydrazine protons and an oxygen atom of the nitro group.

While no published crystal structure for this compound is available, studies on derivatives of related isomers, such as 3-nitrophenylhydrazine (B1228671), have been conducted. slu.se These studies provide insight into the types of structures and interactions that might be expected.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Chemical Formula | C₇H₉N₃O₂ |

| Formula Weight | 167.17 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ = To be determined |

| Volume | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density | To be determined |

| R-factor | To be determined |

Note: This table is for illustrative purposes only and awaits experimental determination.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. Investigating polymorphism is crucial in pharmaceutical and materials science.

A study of this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures) to see if different crystal forms can be isolated. Each potential polymorph would then be analyzed by X-ray diffraction.

The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that hold the molecules together in the crystal lattice. For this compound, the hydrazine and nitro groups are capable of forming strong hydrogen bonds (e.g., N-H···O and N-H···N), which would likely dominate the crystal packing, leading to the formation of chains, sheets, or more complex three-dimensional networks. Understanding these interactions is key to comprehending the solid-state properties of the compound.

Future Research Directions and Emerging Applications of 2 Methyl 3 Nitrophenyl Hydrazine

Exploration of Novel Synthetic Transformations and Derivatizations

The future of (2-Methyl-3-nitrophenyl)hydrazine in organic synthesis lies in the exploration of new chemical reactions and the creation of novel derivatives. The inherent reactivity of the hydrazine (B178648) and nitro groups, combined with the steric and electronic influence of the methyl group, provides a rich platform for synthetic innovation.

Future research will likely focus on leveraging the nucleophilic nature of the hydrazine moiety. This could involve reactions with a wider array of electrophiles beyond simple carbonyls, leading to the synthesis of complex heterocyclic structures such as pyrazoles and indazoles, which are known for their pharmacological activities. mdpi.com The development of microwave-assisted organic synthesis could offer rapid and efficient routes to these derivatives, potentially improving yields and reducing reaction times compared to conventional heating methods. grafiati.com

Furthermore, the nitro group serves as a versatile functional handle for a variety of transformations. Future work could explore its reduction to an amino group, which would open up pathways to a new class of diamine derivatives. These derivatives could be valuable precursors for the synthesis of novel ligands for coordination chemistry or as monomers for polymerization reactions. The selective reduction of the nitro group in the presence of the hydrazine functionality will be a key challenge for chemists to address.

Derivatization strategies, similar to those employed for related compounds like 3-nitrophenylhydrazine (B1228671) (3-NPH), could be adapted for this compound. nih.govnih.govrsc.orgacs.org These methods, often used to enhance analytical detection, could be repurposed for synthetic objectives, such as improving the solubility or reactivity of the parent compound.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Potential Reagents | Potential Product Class |

| Acylation | Acid chlorides, Anhydrides | N-acylhydrazines |

| Schiff Base Formation | Aldehydes, Ketones | Hydrazones |

| Cyclocondensation | 1,3-Dicarbonyl compounds | Pyrazoles |

| Reductive Amination | Carbonyl compounds, Reducing agents | Substituted hydrazines |

Development of this compound in Materials Science Applications

While not traditionally used in materials science, the structural features of this compound suggest several promising avenues for investigation. The aromatic nitro group is a well-known electron-accepting moiety, which could be exploited in the design of novel organic electronic materials.

Future research could focus on synthesizing polymers or molecular crystals incorporating the this compound unit. These materials could exhibit interesting charge-transport properties, making them potential candidates for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The presence of the hydrazine group could also facilitate intermolecular hydrogen bonding, which can play a crucial role in controlling the solid-state packing and, consequently, the electronic properties of the material.

Another potential application lies in the development of chemosensors. The hydrazine group can act as a binding site for specific metal ions or anions. Upon binding, changes in the electronic properties of the molecule, potentially signaled by a change in color or fluorescence, could be detected. The nitro and methyl groups on the phenyl ring can be systematically varied to tune the selectivity and sensitivity of the sensor for different analytes.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The integration of this compound into MCRs represents a significant area for future exploration.

The hydrazine functionality is a common component in many well-established MCRs, such as the Ugi and Passerini reactions, often after conversion to a suitable isocyanide or carboxylic acid derivative. Future research could focus on developing novel MCRs that directly utilize the unique reactivity of this compound. For instance, a one-pot reaction involving this compound, an aldehyde, and a source of cyanide could potentially lead to the rapid synthesis of complex α-aminonitrile derivatives.

The development of such MCRs would not only provide efficient access to novel compound libraries for biological screening but also align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste generation.

Sustainable Production and Lifecycle Assessment Considerations

As the potential applications of this compound expand, so too will the need for sustainable production methods and a thorough understanding of its environmental impact. Current synthetic routes may rely on harsh reagents and generate significant waste.

Future research in this area should prioritize the development of greener synthetic pathways. This could involve the use of catalysts to improve reaction efficiency, the replacement of hazardous solvents with more environmentally benign alternatives, and the design of processes that minimize energy consumption. For example, exploring enzymatic or whole-cell biocatalytic methods for the synthesis of this compound or its precursors could offer a more sustainable alternative to traditional chemical synthesis.

Advanced Catalyst Design for this compound-Mediated Reactions

The development of catalysts that can selectively activate and transform this compound will be a key enabler for many of its future applications. The design of such catalysts will need to account for the multiple reactive sites within the molecule.

For instance, in reactions involving the hydrazine group, catalysts could be designed to enhance its nucleophilicity or to control the stereoselectivity of subsequent reactions. This could involve the use of chiral Lewis acids or organocatalysts to direct the formation of specific stereoisomers, which is often critical for biological activity.

For transformations involving the nitro group, such as its reduction, future research could focus on developing chemoselective catalysts that leave the hydrazine group intact. This would avoid the need for protecting group strategies, thereby streamlining the synthetic process. Nanoparticle-based catalysts, with their high surface area and tunable reactivity, could be particularly promising in this regard.

The table below outlines potential catalysts for specific transformations.

| Transformation | Potential Catalyst Class |

| Asymmetric hydrazone formation | Chiral Brønsted acids |

| Selective nitro group reduction | Supported metal nanoparticles (e.g., Pd, Pt) |

| C-H activation of the methyl group | Transition metal complexes (e.g., Ru, Rh) |

| Cross-coupling reactions | Palladium or copper catalysts |

Q & A

Q. What experimental and computational approaches reconcile conflicting reactivity data in hydrazine-catalyzed reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。